REACTION_CXSMILES
|
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[Br:23][C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([CH:30]([OH:37])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])[CH:25]=1>>[Br:23][C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([C:30](=[O:37])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])[CH:25]=1
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
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Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)C(CCCCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of 1N sodium hydroxide (20 mL)
|
Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
|
WASH
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Details
|
washed with methylene chloride (20 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
Silica gel chromatography eluting with 5% ethyl acetate/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=C1)C(CCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.11 mmol | |
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |